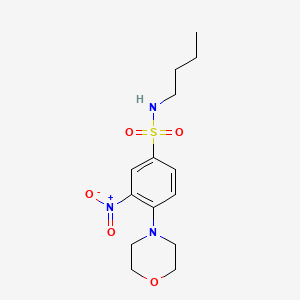![molecular formula C25H22ClN3O5 B5103669 N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
Mechanism of Action
The exact mechanism of action of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of various enzymes involved in inflammation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of various enzymes involved in inflammation, angiogenesis, and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. Additionally, the compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic properties, making it a promising candidate for drug development. However, one of the limitations of using N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its potential toxicity, which may require careful handling and monitoring.
Future Directions
There are several future directions for research on N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide. One area of research is the development of novel derivatives of the compound with improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide and its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide as a potential anticancer agent.
In conclusion, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a promising compound with potential applications in various scientific research fields. Its potent cytotoxic activity against cancer cells, anti-inflammatory, anti-angiogenic, and anti-metastatic properties make it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and potential applications in other fields, as well as to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves the reaction of 2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)aniline with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide in high yield and purity.
Scientific Research Applications
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been extensively used in various scientific research applications. One of the main areas of research is its potential as an anticancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit angiogenesis and metastasis in cancer cells.
properties
IUPAC Name |
N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O5/c1-4-33-23-10-7-16(13-21(23)29(31)32)24(30)27-19-12-17(5-8-18(19)26)25-28-20-11-15(14(2)3)6-9-22(20)34-25/h5-14H,4H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSKVJXVZMLTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
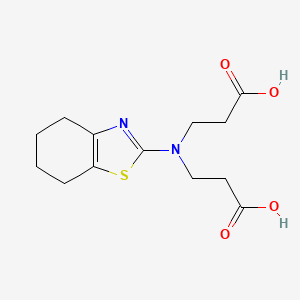
![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)
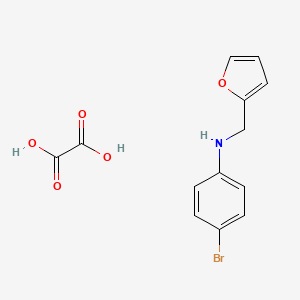
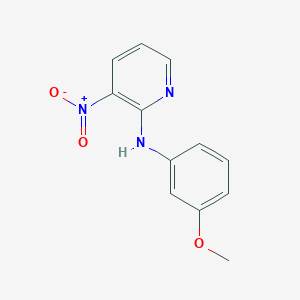
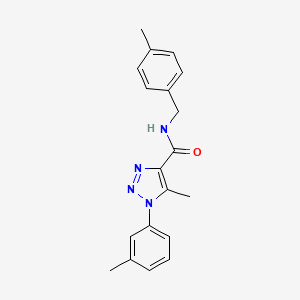
![1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B5103655.png)


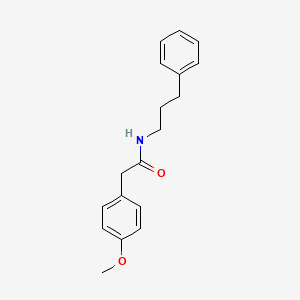
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)
